Structural Distinction from the Anti-Tubulin Agent BCFMT: N-3 Aryl Substitution and Extended Allylidene Linker
The target compound is structurally differentiated from the well-characterized anti-tubulin agent BCFMT [(Z)-5-((5-(4-bromo-3-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one] [1]. The presence of an N-3 4-chlorophenyl group and an allylidene (CH=CH-CH=) linker between the thiazolidinone core and the furan ring in the target compound contrasts with BCFMT's unsubstituted N-3 and direct methylene linkage. While BCFMT exhibited an IC50 of 7.2 µM against HeLa cells, direct cytotoxicity data for the target compound is not available, but its distinct scaffold implies a divergent mechanism of action [1].
| Evidence Dimension | Chemical Structure (N-3 substitution and C-5 linker length) |
|---|---|
| Target Compound Data | N-3: 4-chlorophenyl; C-5: allylidene linker to furan |
| Comparator Or Baseline | BCFMT: N-3: unsubstituted; C-5: methylene linker to 5-(4-bromo-3-chlorophenyl)furan |
| Quantified Difference | N-3 substitution: absent vs. present; linker: 1 carbon (methylene) vs. 3 carbon (allylidene); furan substituent: 4-bromo-3-chlorophenyl vs. unsubstituted furan |
| Conditions | Interpretation of published chemical structures [1] |
Why This Matters
The distinct structural features likely drive binding to different protein targets, making this compound a non-redundant tool for probing kinase or other enzyme targets beyond tubulin.
- [1] Rai, A., et al. (2012). An antitubulin agent BCFMT inhibits proliferation of cancer cells and induces cell death by inhibiting microtubule dynamics. PLoS ONE, 7(8), e44311. DOI: 10.1371/journal.pone.0044311. View Source
